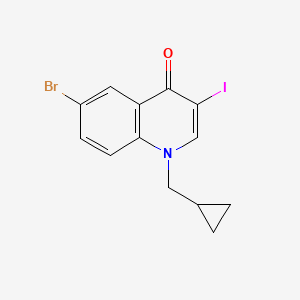
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzothiazole ring, a cyanomethyl group, and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a cyanomethylating agent. Finally, the carbamic acid tert-butyl ester moiety is added via a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Cyanomethylating agents, tert-butyl chloroformate, and suitable bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction can produce reduced forms of the cyanomethyl group.
Applications De Recherche Scientifique
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The cyanomethyl group and carbamic acid tert-butyl ester moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
(6-Methyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester: A closely related compound with a methyl group instead of a cyanomethyl group.
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester moiety.
Uniqueness
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the cyanomethyl group and the carbamic acid tert-butyl ester moiety. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H15N3O2S |
|---|---|
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
tert-butyl N-[6-(cyanomethyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2,3)19-13(18)17-12-16-10-5-4-9(6-7-15)8-11(10)20-12/h4-5,8H,6H2,1-3H3,(H,16,17,18) |
Clé InChI |
KGUJENMGDPPCOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)

![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)


![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)
